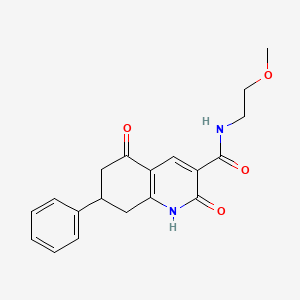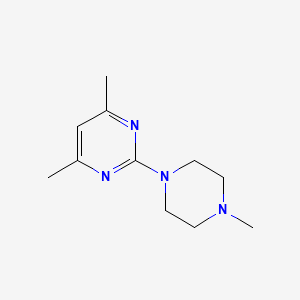![molecular formula C19H22N6O B11031859 1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one](/img/structure/B11031859.png)
1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms. This core is linked to a pyrrolidinone moiety through a propyl chain, making it a unique and versatile molecule for various scientific research applications.
Métodos De Preparación
The synthesis of 1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .
For industrial production, the process is scaled up using optimized reaction conditions, including temperature control, pressure regulation, and continuous monitoring of reaction parameters. The final product is purified through techniques such as recrystallization, chromatography, and distillation to achieve the desired quality and consistency .
Análisis De Reacciones Químicas
1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the modulation of signaling cascades that regulate cell proliferation and survival.
Comparación Con Compuestos Similares
1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE is unique due to its specific structural features and biological activities. Similar compounds include other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a CDK inhibitor and its cytotoxic effects.
These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the uniqueness of 1-(3-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PROPYL)-2-PYRROLIDINONE.
Propiedades
Fórmula molecular |
C19H22N6O |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-[3-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H22N6O/c1-14-5-2-6-15(11-14)25-19-16(12-23-25)18(21-13-22-19)20-8-4-10-24-9-3-7-17(24)26/h2,5-6,11-13H,3-4,7-10H2,1H3,(H,20,21,22) |
Clave InChI |
GERWPKCJMSBGJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCCN4CCCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11031779.png)
![2-chloro-5-(2-methylpropyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11031780.png)
![2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11031788.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B11031795.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11031800.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide](/img/structure/B11031804.png)
![N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11031805.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11031811.png)
![2-{[6-(cyclohexylsulfonyl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11031818.png)

![N-(4-{3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide](/img/structure/B11031841.png)
![2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid](/img/structure/B11031842.png)

![2-[(4,8-dimethylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11031852.png)
